(R)-C3-TunePhos-ruthenium complex
Overview
Description
(R)-C3-TunePhos-ruthenium complex is a chiral ligand that has been widely used in asymmetric catalysis. It is a highly efficient catalyst that is used in various chemical reactions, including hydrogenation, cross-coupling, and oxidation. The complex has been extensively studied for its unique properties, making it an essential component in many scientific research applications.
Scientific Research Applications
Asymmetric Synthesis
The (R)-C3-TunePhos-ruthenium complex has been identified as highly efficient in asymmetric synthesis. Specifically, it has been used in the direct reductive amination of simple ketones using ammonium acetate as the amine source and H2 as the reductant. This methodology has been demonstrated as user-friendly and operationally simple, providing an effective way to produce primary amines with excellent enantiocontrol. The process is scalable and has been applied in the synthesis of key intermediates for various drug molecules (Tan et al., 2018).
Development in Biological Systems
Ruthenium(II) polypyridyl complexes, including the this compound, have been extensively investigated for their applications in biological systems, both in vitro and in vivo. These complexes have diverse applications, such as in the development of probes, luminescent imaging agents, therapeutics, and theranostics. The research in this area has focused on translating solution-based research to biological environments, aiming to develop new classes of compounds for various biological applications (Poynton et al., 2017).
Olefin Metathesis Catalysts
The this compound has been studied for its increased activity in ring-closing metathesis reactions at elevated temperatures. These ruthenium-based complexes have shown improved performance compared to other complexes, with the ability to use lower catalyst loadings. This makes them valuable in various industrial and synthetic organic applications (Scholl et al., 1999).
Photochemical and Photophysical Properties
Ruthenium compounds, such as the this compound, have been deeply investigated for their photochemical properties. These studies include their applications in light harvesting, photoinduced charge separation, multielectron/hole storage, and photocatalytic processes. The unique combination of chemical stability, redox properties, excited-state reactivity, and luminescence emission of these complexes makes them suitable for various applications in supramolecular photochemistry and photophysics (Campagna et al., 2007).
Anticancer Activity
Ruthenium complexes, including the (R)-C3-TunePhos-ruthenium variant, have been explored for their potential in anticancer applications. Research in this area has focused on synthesizing cationic dinuclear ruthenium complexes and evaluating their cytotoxicity towards human cancer cells. These complexes have shown promising results, with some variants demonstrating high levels of cytotoxicity, making them significant in the field of medicinal chemistry and drug development (Giannini et al., 2013).
properties
IUPAC Name |
chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O2P2.C10H14.2ClH.Ru/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33;1-8(2)10-6-4-9(3)5-7-10;;;/h1-14,16-27H,15,28-29H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOERIKXMDOKSHH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1.[Cl-].Cl[Ru+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H46Cl2O2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746203 | |
Record name | chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
905709-79-7 | |
Record name | chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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